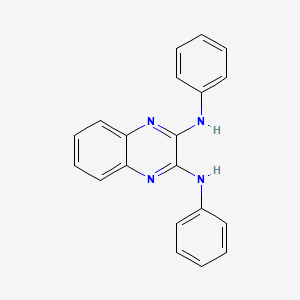

2,3-Quinoxalinediamine, N,N'-diphenyl-

Description

Contextualization within Quinoxaline (B1680401) Chemistry and its Broad Research Landscape

Quinoxaline, also known as benzopyrazine, is a heterocyclic compound composed of a fused benzene (B151609) and pyrazine (B50134) ring. wisdomlib.orgijpsjournal.com This structural motif is a cornerstone in medicinal chemistry and materials science due to the diverse biological and physicochemical properties exhibited by its derivatives. wisdomlib.orgmtieat.org The quinoxaline scaffold is considered a "privileged structure" in drug discovery, as its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, antifungal, antimalarial, and anti-inflammatory effects. ijpsjournal.comnih.govnih.govsapub.org

The versatility of the quinoxaline ring system stems from its amenability to chemical modification at various positions, allowing for the fine-tuning of its electronic and steric properties. ijpsjournal.comresearchgate.net Researchers have developed numerous synthetic routes to access a vast library of quinoxaline derivatives. mtieat.orgnih.gov The most common and classical method involves the condensation reaction between an aryl 1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound. mtieat.orgpharmacyinfoline.comarkat-usa.org Modern techniques, including microwave-assisted and sonochemical synthesis, have been developed to improve reaction times and yields. ijiset.com

Beyond medicine, quinoxaline derivatives are integral to the development of advanced materials. They are utilized in dyes, organic semiconductors, electroluminescent materials, and as building blocks for complex molecular architectures like anion receptors and DNA cleaving agents. ijiset.comresearchgate.net The N-oxide derivatives of quinoxalines, in particular, have garnered significant attention for their enhanced biological activities and unique chemical reactivity. researchgate.netmdpi.com This rich and varied research landscape provides the context for investigating specific derivatives like N,N'-diphenyl-2,3-quinoxalinediamine.

Academic Significance and Key Research Trajectories of N,N'-diphenyl-2,3-quinoxalinediamine

The academic significance of N,N'-diphenyl-2,3-quinoxalinediamine lies primarily in its application as a building block in materials science, particularly in the field of optoelectronics. The compound's structure is characteristic of a donor-acceptor-donor (D-A-D) architecture, where the electron-deficient quinoxaline core acts as the acceptor (A) and the electron-rich diphenylamine (B1679370) moieties serve as the donors (D). researchgate.netrsc.org

This electronic arrangement facilitates intramolecular charge transfer (ICT), a key phenomenon for developing materials with specific photophysical properties. rsc.org Key research trajectories for this compound and its close analogues focus on:

Emissive Materials: Research has demonstrated that linking different amine groups to the quinoxaline core can tune its electrochemical and photophysical properties, leading to the creation of materials that emit light in the blue-to-yellow spectrum in both solution and solid states. rsc.org

Optoelectronic Devices: The ambipolar nature (ability to transport both holes and electrons) and good thermal stability of quinoxaline amine derivatives make them promising candidates for use as solid-state emitters in organic light-emitting diodes (OLEDs). researchgate.netrsc.org

Aggregation-Induced Emission (AIE): Some quinoxaline amine derivatives exhibit aggregation-induced emission, a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation in the solid state. researchgate.netrsc.org This property is highly desirable for applications in OLEDs and chemical sensors.

While the primary focus has been on materials science, the broader family of quinoxaline derivatives shows significant biological potential. colab.wsresearchgate.net Although specific research on the biological activity of N,N'-diphenyl-2,3-quinoxalinediamine is not extensively documented in the provided sources, related structures are investigated for antibacterial, antioxidant, and anticancer properties, suggesting a potential secondary avenue for future investigation. colab.wsbiosynth.com

Data Tables

Table 1: Compound Identifiers for N,N'-diphenyl-2,3-quinoxalinediamine This table summarizes the key chemical identifiers for the compound of focus.

| Identifier | Value | Source |

| CAS Number | 25980-24-9 | guidechem.com |

| Molecular Formula | C20H16N4 | guidechem.com |

| Molecular Weight | 312.376 g/mol | guidechem.com |

| InChIKey | DUNUJOGNOJENGT-UHFFFAOYSA-N | guidechem.com |

| Canonical SMILES | C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 | guidechem.com |

Table 2: Research Applications of N,N'-diphenyl-2,3-quinoxalinediamine and Related Amine Derivatives This table highlights key research findings and potential applications based on the compound's structural class.

| Research Area | Key Finding / Application | Rationale | Source(s) |

| Optoelectronics | Synthesis of yellow-blue emissive materials. | The donor-acceptor-donor (D-A-D) structure allows for tunable intramolecular charge transfer (ICT) properties. | rsc.org |

| Materials Science | Development of ambipolar materials for electronic devices. | The linkage of different amines to the quinoxaline core tunes electrochemical properties, creating materials with comparable HOMO-LUMO energy levels. | researchgate.netrsc.org |

| Solid-State Emitters | Potential use in Organic Light-Emitting Diodes (OLEDs). | Certain derivatives exhibit strong solid-state emission and Aggregation-Induced Emission (AIE) activity. | researchgate.netrsc.org |

| Chemical Synthesis | Used as a building block in amination reactions. | The amine functionalities allow for further chemical modification and synthesis of more complex molecules. | biosynth.com |

Structure

3D Structure

Properties

CAS No. |

25980-24-9 |

|---|---|

Molecular Formula |

C20H16N4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

2-N,3-N-diphenylquinoxaline-2,3-diamine |

InChI |

InChI=1S/C20H16N4/c1-3-9-15(10-4-1)21-19-20(22-16-11-5-2-6-12-16)24-18-14-8-7-13-17(18)23-19/h1-14H,(H,21,23)(H,22,24) |

InChI Key |

DUNUJOGNOJENGT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4 |

Origin of Product |

United States |

Spectroscopic and Crystallographic Elucidation of N,n Diphenyl 2,3 Quinoxalinediamine Structures and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, including N,N'-diphenyl-2,3-quinoxalinediamine. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.

Proton (1H) and Carbon-13 (13C) NMR Analysis for Connectivity and Chemical Environment

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information about the chemical environment and connectivity of atoms within a molecule.

In the ¹H NMR spectrum of 2,3-bis(4-bromophenyl)quinoxaline, a derivative of the target compound, signals corresponding to the quinoxaline (B1680401) ring protons are observed in the regions of 8.18 and 7.80 ppm. researchgate.net The protons of the diphenyl rings appear in the 7.52 and 7.42 ppm regions. researchgate.net For 6-methyl-2,3-diphenylquinoxaline, the ¹H NMR spectrum in CDCl₃ shows a singlet for the methyl protons at 2.6 δ, a doublet for a quinoxaline proton at 7.9 δ, a singlet for two other quinoxaline protons at 8.0 δ, and multiplets for the phenyl protons between 7.2 and 7.5 δ. vixra.org

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. For a series of quinoxaline derivatives, the carbon signals are assigned based on their chemical shifts, which are influenced by the electronic environment of each carbon atom. researchgate.net For instance, in one derivative, the ¹³C NMR spectrum (in CDCl₃, 75 MHz) showed peaks at δ 153.48, 141.29, 141.26, 141.24, 139.12, 130.03, 129.98, 129.94, 129.90, 129.87, and 129.85. researchgate.net Theoretical calculations of chemical shifts using methods like the GIAO (Gauge-Independent Atomic Orbital) approach can aid in the interpretation of experimental NMR data.

| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| 2,3-bis(4-bromophenyl)quinoxaline | Not specified | 8.18, 7.80 (quinoxaline ring); 7.52, 7.42 (diphenyl rings) | Not specified | researchgate.net |

| 6-methyl-2,3-diphenylquinoxaline | CDCl₃ | 2.6 (s, 3H), 7.9 (d, 1H), 8.0 (s, 2H), 7.2-7.5 (m, 10H) | Not specified | vixra.org |

| Quinoxaline Derivative 3c | CDCl₃ | Not specified | 153.48, 141.29, 141.26, 141.24, 139.12, 130.03, 129.98, 129.94, 129.90, 129.87, 129.85 | researchgate.net |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide more detailed structural information by correlating different nuclei.

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence) experiments correlate proton and carbon signals that are directly bonded, aiding in the assignment of protonated carbons. princeton.eduslideshare.net

HMBC (Heteronuclear Multiple Bond Coherence) reveals correlations between protons and carbons over two to four bonds, which is crucial for piecing together the molecular structure and assigning quaternary carbons. princeton.eduslideshare.net

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close in space, providing insights into the three-dimensional structure and conformation of the molecule. harvard.eduua.es Exchange peaks in a NOESY spectrum, which have the opposite sign of NOE peaks, can also be identified. harvard.edu

These techniques are invaluable for unambiguously assigning all proton and carbon signals, especially in complex derivatives of N,N'-diphenyl-2,3-quinoxalinediamine. slideshare.netresearchgate.net

Microscale and Hyperpolarized NMR Approaches for Enhanced Sensitivity

For samples that are mass-limited, microscale and hyperpolarized NMR techniques offer enhanced sensitivity. nih.gov Hyperpolarized micro-NMR, which combines miniaturized NMR detection coils with hyperpolarization of metabolites, allows for the rapid quantification of metabolic fluxes in a small number of cells. nih.gov This approach is nondestructive and enables the analysis of as few as 10,000 cells. nih.gov While not directly applied to N,N'-diphenyl-2,3-quinoxalinediamine in the provided context, these advanced methods hold potential for studying its interactions and effects in biological systems where sample amounts are limited.

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For N,N'-diphenyl-2,3-quinoxalinediamine, with a molecular formula of C₂₀H₁₄N₂, the exact mass is 282.115698 g/mol , and the molecular weight is approximately 282.35 g/mol . spectrabase.com

The fragmentation of quinoxaline derivatives in the mass spectrometer provides characteristic ions that can be used for identification. The fragmentation patterns of ketamine analogues, which also contain an aromatic amine structure, show that α-cleavage of the bond between the first and second carbon atoms in the cyclohexanone moiety, followed by losses of CO and various radicals, are characteristic fragmentation pathways. nih.gov Similar systematic fragmentation analysis can be applied to quinoxaline derivatives to identify unknown related compounds in complex mixtures. nih.govosu.edu

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 2,3-diphenylquinoxaline (B159395), a closely related compound, has been documented and can be used as a reference. spectrabase.comresearchgate.netnist.gov

For a derivative, 2,3-diphenyl quinoxaline-6,7-diamine, the IR spectrum provides information on the vibrational modes of the molecule. researchgate.net In the case of 6-methyl-2,3-diphenylquinoxaline, the FTIR spectrum (KBr) shows characteristic peaks at 3045.0 cm⁻¹ (C-H stretching), 1566.5 cm⁻¹ (C=N stretching), 1330.0 cm⁻¹ (C-N stretching), and 771.53 cm⁻¹ (C-H bending). vixra.org For other quinoxaline derivatives, the stretching vibration of the C=O group in a 4-pyridone moiety is observed in the range of 1632–1620 cm⁻¹. mdpi.com

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (aromatic) | Stretching | ~3045 | vixra.org |

| C=N | Stretching | ~1567 | vixra.org |

| C-N | Stretching | ~1330 | vixra.org |

| C-H (aromatic) | Bending | ~772 | vixra.org |

| C=O (in 4-pyridone moiety) | Stretching | 1620-1632 | mdpi.com |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. For 6-methyl-2,3-diphenylquinoxaline, the UV spectrum shows absorption maxima (λ_max) at 248.50 nm and 347.50 nm, corresponding to π-π* and n-π* transitions, respectively, which are characteristic of the C=C and C=N bonds in the molecule. vixra.org

The UV-Vis absorption spectrum of a vinyl benzaldehyde capped quinoxaline derivative exhibited a band around 200-250 nm, which is attributed to the π-π* electronic transition associated with the π-conjugation in the compound. vixra.org The λ_max for this derivative was observed at 250 nm (π-π* transition) and 348 nm (n-π* transition). vixra.org The absorption properties of quinoxaline derivatives can be influenced by pH, as demonstrated by the changes in the UV-Vis spectra of a functionalized poly(vinyl amine) with varying pH. researchgate.net

| Compound | Solvent | λ_max (nm) | Transition | Reference |

|---|---|---|---|---|

| 6-methyl-2,3-diphenylquinoxaline | Ethanol | 248.50 | π-π | vixra.org |

| 347.50 | n-π | |||

| 2,3-diphenylquinoxalin-6-vinyl benzaldehyde | Not specified | 250 | π-π | vixra.org |

| 348 | n-π |

Fluorescence Spectroscopy for Photophysical Characteristics and Emission Properties

The photophysical properties of 2,3-diphenylquinoxaline derivatives, including N,N'-diphenyl-2,3-quinoxalinediamine, are of significant interest due to their potential applications in optoelectronic devices as emissive materials. These compounds are noted for their fluorescence, with studies revealing emissions in the blue to yellow visible light region. rsc.org

The emission characteristics of these molecules are largely attributed to intramolecular charge transfer (ICT) transitions. rsc.org This phenomenon, common in donor-acceptor (D-A) type molecules, involves the transfer of electron density from an electron-donating portion of the molecule to an electron-accepting portion upon photoexcitation. In the case of N,N'-diphenyl-2,3-quinoxalinediamine, the diphenylamine (B1679370) moieties act as electron donors, while the quinoxaline core serves as the electron acceptor. This D-A-D structure leads to the observed blue to yellow emission in both solution and solid states. rsc.org

The photophysical properties, including the emission wavelength and quantum yield, are sensitive to the molecular environment. The nature of the solvent can influence the degree of ICT and thus alter the emission spectra. rsc.org Furthermore, some derivatives of 2,3-diphenylquinoxaline exhibit aggregation-induced emission (AIE). rsc.org In the AIE phenomenon, the molecules are weakly emissive when dissolved but become highly fluorescent upon aggregation, for instance, in a mixture of solvents where they are poorly soluble. rsc.org This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which minimizes non-radiative decay pathways and enhances radiative emission.

The linking of different amine groups to the quinoxaline core allows for the tuning of electrochemical properties, resulting in lower band gaps. rsc.org This tunability, combined with strong solid-state emission and AIE activity, makes these compounds promising candidates for use as solid-state emitters and ambipolar materials in various optoelectronic applications. rsc.org

Table 1: Photophysical Properties of Selected 2,3-Diphenylquinoxaline Derivatives

| Compound | Excitation Maxima (nm) | Emission Maxima (nm) | Emission Color | Reference |

| 2,3-biphenyl quinoxaline 6-amine | 435 | 518 | Green | researchgate.net |

| 2-oxoacyl peptide quinoxaline derivative | 320 | 410 | Blue | nih.gov |

| Quinoxaline derivative of N-terminal amino acid | 303 | 363 | Blue-Violet | nih.gov |

Note: The data presented in this table is for structurally related compounds and is intended to provide a general understanding of the photophysical properties of the 2,3-diphenylquinoxaline scaffold.

X-ray Crystallography for Precise Three-Dimensional Molecular Geometry and Conformation

The crystal structure of 2,3-diphenylquinoxaline has been determined to be in the monoclinic space group P21/n. researchgate.net The unit cell parameters are reported as a = 6.0325(3) Å, b = 10.9516(6) Å, c = 22.5985(13) Å, with a β angle of 95.107(2)°. researchgate.net A key feature of the molecular conformation is the non-coplanar arrangement of the phenyl rings with respect to the quinoxaline moiety. The two phenyl rings are twisted out of the plane of the quinoxaline core, forming torsion angles of 36.88(5)° and 53.32(4)°. researchgate.net This twisted conformation is a common feature in such multi-ring systems and is a result of steric hindrance between the ortho-hydrogens of the phenyl rings and the quinoxaline core.

The packing of 2,3-diphenylquinoxaline molecules in the crystal lattice follows a herringbone motif. researchgate.net This type of packing is common for aromatic molecules and is driven by a combination of van der Waals forces and electrostatic interactions.

For the target molecule, N,N'-diphenyl-2,3-quinoxalinediamine, it is anticipated that the addition of the N,N'-diphenylamino groups at the 2 and 3 positions of the quinoxaline ring would introduce further steric complexity. This would likely lead to even more pronounced twisting of the phenyl rings relative to the central quinoxaline core. The specific conformation adopted would be a balance between maximizing π-conjugation (which would favor planarity) and minimizing steric repulsion. The nitrogen atoms of the diamine groups would also introduce the potential for hydrogen bonding, which could influence the crystal packing arrangement.

Table 2: Crystallographic Data for 2,3-Diphenylquinoxaline

| Parameter | Value | Reference |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/n | researchgate.net |

| a (Å) | 6.0325(3) | researchgate.net |

| b (Å) | 10.9516(6) | researchgate.net |

| c (Å) | 22.5985(13) | researchgate.net |

| β (°) | 95.107(2) | researchgate.net |

| Z | 4 | researchgate.net |

Note: This crystallographic data is for the parent compound 2,3-diphenylquinoxaline and serves as a structural reference for the N,N'-diphenyl- substituted derivative.

Coordination Chemistry of N,n Diphenyl 2,3 Quinoxalinediamine with Transition Metals

Ligand Properties and Chelation Behavior of Diaminoquinoxalines

Diaminoquinoxalines, including N,N'-diphenyl-2,3-quinoxalinediamine, function as effective chelating agents for a variety of metal ions. The quinoxaline (B1680401) core, a fused heterocyclic system containing two nitrogen atoms in a pyrazine (B50134) ring fused to a benzene (B151609) ring, provides potential coordination sites. The amino groups at the 2 and 3 positions, substituted with phenyl rings, introduce additional donor atoms and steric bulk, which significantly influence the coordination geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N,N'-diphenyl-2,3-quinoxalinediamine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various analytical and spectroscopic techniques to determine their composition, structure, and properties.

Complexes with Copper(I/II) Ions

While extensive research on other quinoxaline derivatives with copper exists, detailed studies specifically on N,N'-diphenyl-2,3-quinoxalinediamine are less common. However, based on the behavior of similar ligands, it is anticipated that this ligand would form stable complexes with both copper(I) and copper(II) ions. The synthesis would likely involve reacting the ligand with copper(II) salts like copper(II) chloride or copper(II) nitrate. Characterization would typically involve elemental analysis, infrared (IR) spectroscopy to observe changes in the N-H stretching frequencies upon coordination, and ultraviolet-visible (UV-Vis) spectroscopy to study the electronic transitions.

Lanthanide Coordination Compounds (e.g., Cerium(III), Neodymium(III), Samarium(III) Complexes)

The coordination chemistry of N,N'-diphenyl-2,3-quinoxalinediamine with lanthanide ions such as Cerium(III), Neodymium(III), and Samarium(III) is an area of growing interest. Lanthanide ions are known for their high coordination numbers and characteristic luminescence properties. The synthesis of these complexes would typically involve the reaction of the ligand with lanthanide nitrate or chloride salts in a suitable solvent. The resulting complexes are often characterized by techniques such as elemental analysis, IR spectroscopy, and luminescence spectroscopy to investigate the energy transfer from the ligand to the lanthanide ion.

Coordination with Other First-Row Transition Metals

N,N'-diphenyl-2,3-quinoxalinediamine is also expected to form complexes with other first-row transition metals such as cobalt(II), nickel(II), and zinc(II). The synthesis and characterization of these complexes would follow similar methodologies as described for copper complexes. Magnetic susceptibility measurements would be crucial for determining the spin state of paramagnetic complexes, such as those of cobalt(II) and nickel(II).

Spectroscopic Analysis of Metal-Ligand Interactions within Coordination Compounds

Spectroscopic techniques are invaluable for elucidating the nature of the metal-ligand interactions in these coordination compounds.

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the ligand upon coordination provide direct evidence of metal-ligand bond formation. A shift in the N-H stretching and bending vibrations, as well as vibrations associated with the quinoxaline ring, can be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal ions and charge-transfer bands between the metal and the ligand. These spectra are useful in determining the coordination geometry of the metal center.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of zinc(II), NMR spectroscopy can provide detailed information about the structure of the complex in solution. Changes in the chemical shifts of the ligand's protons upon coordination can be used to identify the coordination sites.

Structural Determinants and Geometry in Quinoxaline-Based Metal Complexes

The geometry of metal complexes with N,N'-diphenyl-2,3-quinoxalinediamine is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric hindrance imposed by the phenyl groups. X-ray crystallography is the most definitive method for determining the solid-state structure of these complexes.

Commonly observed geometries for transition metal complexes include tetrahedral, square planar, and octahedral. The steric bulk of the N,N'-diphenyl-2,3-quinoxalinediamine ligand may favor lower coordination numbers and distorted geometries. The interplay between the electronic preferences of the metal ion and the steric demands of the ligand ultimately dictates the final structure of the coordination compound.

Catalytic Applications Involving N,n Diphenyl 2,3 Quinoxalinediamine and Analogous Ligands

Role as N-Donor Ligands in Homogeneous Organometallic Catalysis

N,N'-diphenyl-2,3-quinoxalinediamine and its analogs are characterized by the presence of multiple nitrogen atoms which can act as donor sites, making them suitable candidates for ligands in homogeneous organometallic catalysis. These N-donor ligands can coordinate with a variety of transition metals, such as palladium, rhodium, and copper, to form stable complexes that can catalyze organic reactions. The electronic and steric properties of these ligands can be tuned by modifying the substituents on the phenyl rings and the quinoxaline (B1680401) core, thereby influencing the activity and selectivity of the resulting catalyst.

The bidentate or potentially polydentate nature of these ligands allows for the formation of chelate rings with the metal center, which can enhance the stability of the catalyst complex. This chelation effect can prevent ligand dissociation and metal aggregation, which are common pathways for catalyst deactivation.

Mechanistic Aspects of Catalytic Cycles and Reaction Pathways

The mechanism of catalytic cycles involving N,N'-diphenyl-2,3-quinoxalinediamine-metal complexes is expected to follow the general principles of organometallic catalysis, which typically involve a sequence of elementary steps such as oxidative addition, migratory insertion, transmetalation, and reductive elimination.

For instance, in a hypothetical palladium-catalyzed cross-coupling reaction, the catalytic cycle would likely begin with the oxidative addition of an organic halide to a low-valent palladium(0) complex bearing the quinoxaline diamine ligand. This would be followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. The quinoxaline diamine ligand would remain coordinated to the palladium center throughout the cycle, influencing the rates and selectivities of the individual steps. DFT calculations on related systems have been used to investigate the reaction pathways and intermediates in such catalytic cycles. researchgate.net

Scope and Efficiency in Specific Organic Transformations (e.g., Hydrosilylation, Cycloaddition Reactions)

While specific examples of N,N'-diphenyl-2,3-quinoxalinediamine being used in hydrosilylation or cycloaddition reactions are not readily found, the structural features of this ligand suggest its potential applicability.

Hydrosilylation: In rhodium-catalyzed hydrosilylation of alkenes, N-donor ligands can influence the regioselectivity and enantioselectivity of the addition of a silicon-hydride bond across a carbon-carbon double bond. A rhodium complex of N,N'-diphenyl-2,3-quinoxalinediamine could potentially catalyze this transformation, with the electronic properties of the ligand affecting the polarization of the Si-H bond and the steric bulk influencing the approach of the substrate.

Cycloaddition Reactions: Copper complexes with N-donor ligands are known to catalyze various cycloaddition reactions, such as the [3+2] cycloaddition of azides and alkynes (click chemistry). A copper(I) complex of N,N'-diphenyl-2,3-quinoxalinediamine could facilitate this reaction by coordinating to the alkyne and activating it for nucleophilic attack by the azide. The ligand would play a crucial role in stabilizing the copper center and modulating its reactivity.

The efficiency of these transformations would depend on factors such as the choice of metal precursor, solvent, temperature, and the specific substrates used.

Strategies for Optimization of Catalytic Performance and Catalyst Stability

The catalytic performance and stability of metal complexes with N,N'-diphenyl-2,3-quinoxalinediamine and its analogs can be optimized through several strategies:

Ligand Modification: Introduction of electron-donating or electron-withdrawing groups on the phenyl rings or the quinoxaline backbone can systematically tune the electronic properties of the ligand. This, in turn, affects the electron density at the metal center and can influence the rates of key steps in the catalytic cycle. Steric hindrance can also be adjusted to improve selectivity.

Immobilization: Grafting the ligand onto a solid support, such as a polymer or silica, can lead to a heterogeneous catalyst. This approach facilitates catalyst recovery and reuse, which is economically and environmentally advantageous. The stability of the catalyst can also be enhanced by preventing bimolecular decomposition pathways.

Reaction Engineering: Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing the yield and selectivity of the desired product while minimizing catalyst deactivation.

Further research into the synthesis of well-defined metal complexes of N,N'-diphenyl-2,3-quinoxalinediamine and a systematic investigation of their catalytic activity in various organic transformations are needed to fully realize their potential in homogeneous catalysis.

Theoretical and Computational Studies on N,n Diphenyl 2,3 Quinoxalinediamine and Its Electronic Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. It offers a balance between computational cost and accuracy, making it suitable for systems like N,N'-diphenyl-2,3-quinoxalinediamine. DFT calculations are used to optimize the molecular geometry and to determine the energies and distributions of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These orbitals are critical in determining the electronic and optical properties of a molecule. For quinoxaline (B1680401) derivatives, calculations are often performed using functionals like B3LYP combined with various basis sets (e.g., 6-311G(d,p) or cc-pVDZ) to model the system accurately. researchgate.netd-nb.inforesearchgate.net

The HOMO and LUMO are key components in defining a molecule's electronic characteristics. The HOMO energy level is related to the molecule's ability to donate an electron, while the LUMO energy level relates to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.netdoaj.org A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation, which is often desirable for applications in electronics and photonics.

In N,N'-diphenyl-2,3-quinoxalinediamine, the HOMO is typically localized on the electron-rich N,N'-diphenylamine moieties, which act as the electron-donating part of the molecule. Conversely, the LUMO is primarily distributed over the electron-deficient quinoxaline core, which serves as the electron-accepting unit. This spatial separation of the frontier orbitals is a hallmark of a donor-acceptor system. Theoretical studies on related 2,3-diphenylquinoxaline (B159395) derivatives have shown that their HOMO-LUMO energy gaps are relatively narrow, suggesting potential for use as semiconducting materials. d-nb.inforesearchgate.net

| Derivative System | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| DPQ Derivative 6 | -5.60 | -3.04 | 2.56 | B3LYP/cc-pVDZ |

| DPQ Derivative 7 | -5.83 | -3.16 | 2.67 | B3LYP/cc-pVDZ |

The electronic parameters derived from DFT calculations are essential for predicting a molecule's performance in electronic devices like organic solar cells (OSCs) or organic light-emitting diodes (OLEDs). The ionization potential (IP), which is the energy required to remove an electron from a molecule, can be approximated from the HOMO energy level. A lower IP (or higher HOMO energy) indicates a better hole-transporting capability.

Similarly, the electron affinity (EA), the energy released when an electron is added, is related to the LUMO energy level. These values are critical for assessing electron injection characteristics. For instance, in dye-sensitized solar cells (DSSCs), efficient electron injection from the excited dye molecule into the semiconductor's (e.g., TiO₂) conduction band is required. This process is governed by the relative energy levels of the dye's LUMO and the semiconductor's conduction band. The injection driving force (ΔGinject) can be calculated from these values, and a more negative value generally implies a more efficient injection process. researchgate.netwu.ac.th DFT calculations on quinoxaline-based dyes have shown that their HOMO and LUMO energy levels can be tuned to positively impact both electron injection and dye regeneration processes. researchgate.netwu.ac.th

The donor-acceptor architecture of N,N'-diphenyl-2,3-quinoxalinediamine strongly promotes Intramolecular Charge Transfer (ICT) upon photoexcitation. newiridium.com This phenomenon involves the transfer of electron density from the electron-donating diphenylamine (B1679370) groups (donor) to the quinoxaline core (acceptor). DFT calculations visualize this process through the distribution of the HOMO and LUMO. The localization of the HOMO on the donor and the LUMO on the acceptor confirms the potential for a significant charge redistribution upon electronic transition from the ground state to the first excited state. d-nb.info

This ICT character is fundamental to the molecule's photophysical properties. newiridium.com It often leads to a large change in dipole moment between the ground and excited states and can result in significant solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. The efficiency of this charge transfer is crucial for applications in fields like nonlinear optics and photovoltaics, where charge separation is a key operational step. nih.govnih.gov

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties and Photophysical Behavior

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is the workhorse method for studying electronically excited states. uci.edursc.orgchemrxiv.org TDDFT allows for the calculation of vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. It also provides information about the nature of these electronic transitions (e.g., π-π* or ICT) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. github.io

For quinoxaline derivatives, TDDFT calculations, often performed with specific functionals designed to handle charge-transfer states, can accurately predict their optical absorption spectra. researchgate.netwu.ac.th These calculations confirm that the lowest energy electronic transitions in molecules like N,N'-diphenyl-2,3-quinoxalinediamine are dominated by the HOMO-to-LUMO transition, which possesses strong ICT character. This theoretical insight is invaluable for interpreting experimental spectra and understanding the photophysical behavior that underpins the molecule's color and light-interaction properties. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Property Correlations

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. frontiersin.org While no specific QSAR models for N,N'-diphenyl-2,3-quinoxalinediamine were identified in the reviewed literature, QSAR studies have been successfully applied to the broader class of quinoxaline derivatives to predict various activities. nih.govnih.gov

These studies typically involve calculating a set of molecular descriptors (e.g., topological, electronic, steric) for a series of quinoxaline compounds and then using statistical methods to build a predictive model. For example, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives by identifying key electrostatic and topological descriptors. nih.gov Another study used 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to elucidate the structural requirements for quinoxaline derivatives to act as potent VEGFR-2 inhibitors for cancer treatment. nih.gov These examples demonstrate the utility of QSAR in establishing structure-property correlations within the quinoxaline family, a methodology that could be extended to explore the properties of N,N'-diphenyl-2,3-quinoxalinediamine and its analogues.

Materials Science Applications of N,n Diphenyl 2,3 Quinoxalinediamine Derivatives

Optoelectronic Materials Development Based on Luminescent and Semiconducting Properties

The inherent luminescent and semiconducting properties of N,N'-diphenyl-2,3-quinoxalinediamine derivatives make them prime candidates for the development of next-generation optoelectronic materials. The intramolecular charge transfer (ICT) from the diphenylamine (B1679370) donor to the quinoxaline (B1680401) acceptor core governs their electronic behavior, influencing their absorption and emission spectra. This D-A structure also facilitates the transport of charge carriers, a critical requirement for semiconductor applications.

Quinoxaline derivatives are recognized as useful n-type building blocks for organic light-emitting diodes (OLEDs) due to their high electron affinity and good thermal stability. symbiosisonlinepublishing.com They have been successfully incorporated into small molecules that serve as electron-transport materials in multilayer OLEDs. symbiosisonlinepublishing.com The balanced injection and transport of electrons and holes are crucial for achieving high external quantum efficiency (EQE) in OLEDs. symbiosisonlinepublishing.com While many emissive conjugated polymers exhibit higher hole mobility, quinoxaline-based materials can help to balance charge transport, thereby improving device performance. symbiosisonlinepublishing.com

The development of thermally activated delayed fluorescence (TADF) materials has been a significant advancement in OLED technology, enabling the harvesting of both singlet and triplet excitons and leading to high EQEs. nih.gov Molecules with both aggregation-induced emission (AIE) and TADF properties are considered promising materials for OLEDs. nih.gov The design of such molecules often involves donor-acceptor structures to facilitate the necessary electronic transitions. nih.gov

The development of efficient and cost-effective organic semiconductors is a key area of research for organic photovoltaic (OPV) devices. 20.210.105 Derivatives of 2,3-diphenylquinoxaline (B159395) have been investigated as potential materials for organic solar cells due to their favorable electronic and optical properties. 20.210.105 Theoretical studies, such as those employing Density Functional Theory (DFT), are used to predict the suitability of new quinoxaline-based compounds for photovoltaic applications. researchgate.net

Key parameters for an effective solar cell material include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which influence the open-circuit voltage (Voc) and the efficiency of electron injection and dye regeneration. researchgate.net Research has focused on designing quinoxaline derivatives with optimized HOMO/LUMO levels to enhance the power conversion efficiency (PCE) of solar cells. researchgate.net For instance, the incorporation of thienyl rings as substituents in some quinoxaline-based polymers has been shown to improve the electrical performance of the device. researchgate.net While record efficiencies for organic solar cells have been continuously improving, the rational design of new materials, including quinoxaline derivatives, plays a crucial role in this advancement. sciencedaily.comnih.gov

Table 1: Key Parameters for Organic Photovoltaic (OPV) Materials

| Parameter | Description | Importance in OPV |

| HOMO Level | Energy of the Highest Occupied Molecular Orbital. | Influences the open-circuit voltage (Voc) and the ability to donate electrons. |

| LUMO Level | Energy of the Lowest Unoccupied Molecular Orbital. | Determines the electron accepting capability and affects the electron injection efficiency. |

| Band Gap (Eg) | The energy difference between the HOMO and LUMO levels. | Affects the absorption spectrum and the portion of the solar spectrum that can be utilized. |

| Power Conversion Efficiency (PCE) | The percentage of solar energy converted into electrical energy. | The primary metric for evaluating the overall performance of a solar cell. researchgate.netsciencedaily.com |

| Open-Circuit Voltage (Voc) | The maximum voltage available from a solar cell at zero current. | A key factor determining the PCE. |

| Short-Circuit Current (Jsc) | The current through the solar cell when the voltage across it is zero. | Proportional to the number of photons absorbed and converted to charge carriers. |

| Fill Factor (FF) | The ratio of the maximum power from the solar cell to the product of Voc and Jsc. | Represents the "squareness" of the current-voltage curve and the efficiency of charge extraction. |

Derivatives of N,N'-diphenyl-2,3-quinoxalinediamine are known to be fluorescent compounds. researchgate.net The formation of quinoxaline derivatives can lead to a significant increase in fluorescence intensity. sciencedaily.com The fluorescence properties, including the emission maxima and quantum yields, can be influenced by the nature and length of the peptide chains attached to the quinoxaline core, as well as by the presence of organic solvents and other substances. sciencedaily.com

The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a critical parameter for emissive materials. researcher.lifenih.gov It is defined as the ratio of the number of photons emitted to the number of photons absorbed. nih.gov For some 2,3-diphenyl-6-aminoquinoxalines, a high fluorescence quantum yield of approximately 0.5 has been reported in alcohol. researchgate.net The development of new fluorescent materials often involves strategies to enhance the quantum yield, which can be achieved through chemical modifications that affect the rates of radiative and non-radiative decay processes. researcher.life

Table 2: Factors Influencing Fluorescence Properties

| Factor | Effect on Fluorescence |

| Molecular Structure | The nature and position of substituents on the quinoxaline core can significantly alter the emission wavelength and quantum yield. researcher.life |

| Solvent Polarity | The polarity of the solvent can influence the energy of the excited state, leading to shifts in the emission spectrum (solvatochromism). |

| Temperature | Temperature can affect the rates of non-radiative decay processes, often leading to a decrease in fluorescence intensity at higher temperatures. |

| Concentration | At high concentrations, aggregation can occur, which may lead to either quenching or enhancement of fluorescence (see AIE below). |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. bohrium.com This is in contrast to the common aggregation-caused quenching (ACQ) effect. The mechanism of AIE is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. bohrium.com

Molecules exhibiting both AIE and TADF properties are of particular interest for applications in OLEDs. nih.gov The design of AIE-active molecules, known as AIEgens, often involves creating structures that have freedom of intramolecular rotation in solution. nih.gov Understanding the specific mechanisms of AIE in different molecular systems is crucial for the rational design of new and improved AIE-active materials for various applications. nih.govnih.gov

Integration into Advanced Polymer and Biohybrid Materials

Based on the conducted literature search, there is currently a lack of specific research on the integration of N,N'-diphenyl-2,3-quinoxalinediamine into advanced polymer and biohybrid materials. While the synthesis of polymers containing quinoxaline units is known, specific examples involving the N,N'-diphenyl-2,3-quinoxalinediamine structure in polymers or its incorporation into biohybrid systems could not be identified. symbiosisonlinepublishing.com General research on sol-gel derived biohybrid materials often focuses on the entrapment of biorecognition elements like DNA aptamers, but does not specifically mention the use of quinoxaline diamine derivatives. nih.gov

Potential Roles as Photostabilizers in Material Science

The potential role of N,N'-diphenyl-2,3-quinoxalinediamine derivatives as photostabilizers in material science has not been extensively explored in the available literature. While the photophysical properties of these compounds are well-studied in the context of optoelectronics, their ability to prevent or retard the photodegradation of other materials is not a primary focus of the reviewed research. Further investigation would be required to determine if their electronic structure and ability to dissipate absorbed light energy could be harnessed for photostabilization applications.

Chemosensing Applications of N,n Diphenyl 2,3 Quinoxalinediamine and Analogues

Design Principles for Quinoxaline-Based Chemosensors and Recognition Units

The design of chemosensors based on the quinoxaline (B1680401) scaffold hinges on the integration of a signaling unit (the quinoxaline core) with a recognition unit (a receptor for the analyte). The quinoxaline moiety is an excellent fluorophore and its electron-deficient nature makes it a suitable platform for creating "push-pull" systems where intramolecular charge transfer (ICT) can be modulated by analyte binding. mdpi.commdpi.com

Key design principles include:

The Quinoxaline Core as a Signaling Unit: The inherent fluorescence of the quinoxaline ring system provides a baseline signal that can be altered upon interaction with an analyte. This change can manifest as an enhancement ("turn-on"), a decrease ("turn-off" or quenching), or a shift in the emission wavelength. nih.gov

Incorporation of Recognition Units: To achieve selectivity, specific functional groups that can bind to the target analyte are incorporated into the quinoxaline structure. These recognition units, often containing heteroatoms like nitrogen, oxygen, or sulfur, act as binding sites for metal ions or protons. For instance, Schiff bases derived from quinoxaline precursors are effective for metal ion chelation. nih.gov

Modulation of Electronic Properties: The sensitivity and selectivity of the chemosensor can be fine-tuned by introducing electron-donating or electron-withdrawing groups to the quinoxaline ring. These substituents can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the absorption and emission properties of the sensor upon analyte binding. mdpi.commdpi.com

Steric and Conformational Effects: The three-dimensional structure of the sensor molecule plays a crucial role in its binding affinity and selectivity. The geometry of the binding pocket can be designed to selectively accommodate ions of a specific size and charge.

Selective Detection of Metal Ions (e.g., Mercury(II), Copper(II), Silver(I))

Quinoxaline-based chemosensors have demonstrated significant potential for the selective detection of various heavy and transition metal ions, which are of considerable environmental and biological concern. Analogues of N,N'-diphenyl-2,3-quinoxalinediamine have been engineered to exhibit high selectivity towards specific metal cations.

The performance of a chemosensor is evaluated based on its sensitivity (limit of detection, LOD), selectivity towards the target analyte in the presence of other competing ions, and its interference profile.

For the detection of Mercury(II) , a highly toxic heavy metal, an acenaphtoquinoxaline-based sensor has been developed. This sensor demonstrates a high degree of selectivity for Hg²⁺ ions, with a low detection limit of 42 ppb. nih.gov Interference studies showed that other common metal ions such as Ba²⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Fe³⁺, Fe²⁺, K⁺, Li⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Sr²⁺, and Zn²⁺ did not cause any significant changes in the fluorescence intensity, highlighting the sensor's excellent selectivity for Hg²⁺. nih.gov

In the case of Copper(II) , a quinoxaline-naphthaldehyde Schiff base probe (QNH) has been shown to be a selective colorimetric sensor. nih.gov The probe exhibits a detection limit of 0.45 µM for Cu²⁺. nih.gov Competitive studies revealed that QNH can selectively detect Cu²⁺ even in the presence of a 5-fold excess of other metal ions. mdpi.com Another Schiff base fluorescent sensor for Cu²⁺ reported a detection limit as low as 1.64 × 10⁻⁸ mol·L⁻¹. worktribe.com

For Silver(I) detection, a conjugated polymer containing a 2,3-di(pyridin-2-yl)quinoxaline (DPQ) unit has been synthesized. This sensor shows high sensitivity and selectivity for Ag⁺ ions, with a visible color change and fluorescence quenching. researchgate.net The presence of other interfering cations did not affect its performance.

| Target Ion | Sensor Type | Detection Limit | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Mercury(II) | Acenaphtoquinoxaline | 42 ppb | Fluorescence Turn-off | nih.gov |

| Copper(II) | Quinoxaline-naphthaldehyde Schiff base (QNH) | 0.45 µM | Colorimetric | nih.gov |

| Copper(II) | Aniline-functionalized naphthalene (B1677914) dialdehyde (B1249045) Schiff base | 1.64 × 10⁻⁸ M | Fluorescence Turn-off | worktribe.com |

| Silver(I) | Conjugated polymer with 2,3-di(pyridin-2-yl)quinoxaline | Not specified | Colorimetric and Fluorescence Turn-off | researchgate.net |

The detection of metal ions by quinoxaline-based chemosensors often involves changes in their fluorescence properties. These changes are typically categorized as "turn-off" (quenching) or "turn-on" (enhancement) responses.

Fluorescence Quenching ("Turn-off") is a common mechanism where the binding of a metal ion to the sensor leads to a decrease in fluorescence intensity. This can occur through several processes:

Photoinduced Electron Transfer (PET): In the unbound state, the lone pair of electrons on a heteroatom (like nitrogen in an amine group) can transfer to the excited state of the fluorophore, quenching its fluorescence. Upon binding of a metal ion, this lone pair is engaged in coordination, inhibiting PET and potentially leading to a "turn-on" response. Conversely, if the metal ion introduces a new pathway for electron transfer, it can induce quenching.

Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the ICT character of the molecule, leading to changes in the fluorescence. For the acenaphtoquinoxaline sensor, the quenching of fluorescence upon binding Hg²⁺ is attributed to an ICT mechanism, which was supported by DFT calculations. nih.gov

Heavy Atom Effect: Paramagnetic metal ions like Cu²⁺ and heavy metal ions like Hg²⁺ can promote intersystem crossing from the singlet excited state to the triplet state, leading to a decrease in fluorescence. nih.gov This is a well-known mechanism for fluorescence quenching.

Fluorescence Enhancement ("Turn-on") occurs when the fluorescence of the sensor increases upon binding to an analyte. This is often due to:

Chelation-Enhanced Fluorescence (CHEF): Binding of a metal ion can lead to a more rigid molecular structure, which reduces non-radiative decay pathways (like vibrational relaxation) and enhances fluorescence emission.

Inhibition of PET: As mentioned earlier, if the binding of a metal ion blocks a pre-existing PET quenching pathway, it can result in a significant increase in fluorescence.

pH Responsive Sensing in Aqueous Media

Analogues of N,N'-diphenyl-2,3-quinoxalinediamine, particularly those with amino substituents, have been developed as effective pH sensors for acidic aqueous solutions. mdpi.comresearchgate.net A push-pull quinoxaline derivative, QC1, bearing two (3-aminopropyl)amino substituents, has been shown to be a water-soluble pH indicator for the pH range of 1-5. mdpi.com

The sensing mechanism is based on the protonation of the nitrogen atoms in the quinoxaline ring. mdpi.com In aqueous media, the primary amine groups in the side chains are protonated, which renders the molecule water-soluble. mdpi.com Further acidification leads to the protonation of the quinoxaline nitrogen atoms, causing significant shifts in the absorption and emission spectra. mdpi.commdpi.com Specifically, a decrease in pH from 6.0 to 1.0 results in a red shift of the absorbance maximum from 420 nm to 480 nm and a red shift of the emission maximum. mdpi.com This phenomenon allows for the ratiometric sensing of pH, which is more reliable as it is less susceptible to fluctuations in the probe concentration or excitation intensity.

Development of Dual-Channel (Colorimetric and Fluorescent) Sensing Modalities

A significant advancement in chemosensor design is the development of dual-channel sensors that provide both a colorimetric (visible color change) and a fluorescent response. This dual modality enhances the reliability of detection, allowing for rapid qualitative assessment by the naked eye and quantitative analysis through spectroscopic methods.

Mechanistic Biological Interactions of N,n Diphenyl 2,3 Quinoxalinediamine at the Molecular Level

Elucidation of Specific Molecular Target Binding and Engagement

While direct studies on the specific molecular targets of N,N'-diphenyl-2,3-quinoxalinediamine are not extensively documented, research on analogous 2,3-diphenylquinoxaline (B159395) derivatives has identified several potential protein targets. Computational and experimental studies have demonstrated that modifications to the 2,3-diphenylquinoxaline scaffold can lead to potent and selective inhibition of various enzymes and proteins.

For instance, certain derivatives of 2,3-diphenylquinoxaline have been investigated as inhibitors of tubulin polymerization. These compounds are designed to bind to the colchicine (B1669291) binding site of β-tubulin, thereby disrupting microtubule dynamics, which is a critical process in cell division. Molecular docking studies have suggested that the diphenylquinoxaline core fits into the binding pocket, and substituents on the phenyl rings can form additional interactions, enhancing binding affinity.

Other research has focused on protein kinases as potential targets for quinoxaline-based compounds. For example, derivatives of 2,3-diphenylquinoxaline have been designed and synthesized as inhibitors of p38α mitogen-activated protein (MAP) kinase, a key enzyme in inflammatory signaling pathways. The binding of these compounds to the kinase is thought to involve hydrogen bonding and hydrophobic interactions within the ATP-binding site.

Furthermore, in the context of viral infections, derivatives of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide have been designed to target the receptor-binding domain (RBD) of the SARS-CoV-2 Spike Glycoprotein. mdpi.comnih.gov In silico studies have shown that these molecules can form hydrogen bonds and have a high binding affinity for the RBD, potentially inhibiting its interaction with the human ACE2 receptor. mdpi.comnih.gov

These findings from related compounds suggest that N,N'-diphenyl-2,3-quinoxalinediamine may also engage with specific protein targets, although the exact nature of these interactions remains to be elucidated through direct experimental validation.

Fundamental Interactions with Biomacromolecules (e.g., Proteins, Nucleic Acids)

The planar aromatic structure of the quinoxaline (B1680401) ring system is a key feature that can facilitate interactions with biomacromolecules like nucleic acids. The potential for quinoxaline derivatives to interact with DNA has been an area of significant interest. Some quinoxaline-containing compounds, particularly those with extended planar structures, are known to act as DNA intercalators. mdpi.com This mode of binding involves the insertion of the planar molecule between the base pairs of the DNA double helix.

Studies on synthetic analogues of quinoxaline antibiotics have revealed that structural modifications can significantly alter the mechanism and specificity of their interaction with DNA. nih.gov For example, the naturally occurring quinoxaline antibiotics, such as echinomycin, are known to be bifunctional intercalators, meaning they have two planar ring systems that can insert into DNA. nih.gov Synthetic derivatives lacking certain structural features, such as the cross-bridge in echinomycin, show weaker or no interaction with DNA. nih.gov

Research on a series of 2,3-bifunctionalized quinoxalines has indicated that their interaction with DNA can be influenced by subtle changes in their chemical structure. rsc.org While many of these compounds showed minimal biological activity and weak DNA binding, the introduction of a nitro group was found to enhance their interaction with DNA. rsc.org This suggests that the electronic properties of the quinoxaline derivative play a crucial role in its ability to bind to nucleic acids.

While direct experimental evidence for the interaction of N,N'-diphenyl-2,3-quinoxalinediamine with proteins and nucleic acids is limited, the findings from related quinoxaline compounds provide a basis for understanding its potential modes of interaction at the molecular level.

Table 1: Summary of Research Findings on Quinoxaline Derivatives' Interactions with Biomacromolecules

| Quinoxaline Derivative Class | Biomacromolecule Target | Observed/Predicted Interaction | Reference(s) |

| 2,3-Diphenylquinoxaline Derivatives | Tubulin | Binding to the colchicine site | |

| 2,3-Diphenylquinoxaline Derivatives | p38α MAP Kinase | Inhibition of kinase activity | |

| N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide Derivatives | SARS-CoV-2 Spike Glycoprotein RBD | High binding affinity, potential inhibition of ACE2 interaction | mdpi.comnih.gov |

| Synthetic Analogues of Quinoxaline Antibiotics | DNA | Bifunctional intercalation, sequence specificity | nih.gov |

| 2,3-Bifunctionalized Quinoxalines | DNA | Weak interaction, enhanced by nitro substitution | rsc.org |

Role of Intramolecular Charge Transfer Processes in Mediating Biological Interactions

Intramolecular charge transfer (ICT) is a photophysical process that involves the transfer of an electron from an electron-donating part of a molecule to an electron-accepting part upon photoexcitation. nih.govrasayanjournal.co.in This process can lead to the formation of an excited state with a large dipole moment, which can significantly influence the molecule's interactions with its environment, including biological macromolecules. nih.govrasayanjournal.co.in

In the context of quinoxaline derivatives, the quinoxaline moiety can act as an electron-accepting unit. The presence of electron-donating groups attached to the quinoxaline core can facilitate ICT. For N,N'-diphenyl-2,3-quinoxalinediamine, the diphenylamino groups can potentially act as electron donors.

Studies on various donor-acceptor substituted aromatic systems have shown that ICT can be characterized by a large Stokes shift in the fluorescence spectrum, where the emission wavelength is significantly red-shifted compared to the absorption wavelength. rasayanjournal.co.in The extent of this shift is often dependent on the polarity of the solvent, with more polar solvents stabilizing the charge-separated excited state. rasayanjournal.co.in

Research on novel quinoxaline-based N-heteroacene derivatives has identified absorption bands that are attributed to n-π* transitions, which can be associated with ICT processes. researchgate.net Furthermore, studies on quinoxaline-derived ionic liquids have shown that their emission properties arise from local excited states and charge transfer states.

The occurrence of ICT in N,N'-diphenyl-2,3-quinoxalinediamine could have significant implications for its biological activity. The altered electronic distribution in the excited state could enhance its binding affinity to specific sites on proteins or nucleic acids that have complementary charge distributions. This could lead to more specific and potent biological effects. However, direct experimental investigation of the ICT processes in N,N'-diphenyl-2,3-quinoxalinediamine and their correlation with its biological interactions is needed for a conclusive understanding.

Table 2: Photophysical Properties of Selected Quinoxaline Derivatives Indicating Potential for ICT

| Compound/Derivative Class | Absorption Characteristics | Emission Characteristics | Evidence for ICT | Reference(s) |

| Novel Quinoxaline-based N-heteroacene Derivatives | Absorption maximum attributed to n-π* transition | - | Implied by electronic transitions | researchgate.net |

| Quinoxaline Derived Ionic Liquids | - | Dual or triple emissions | Emissions attributed to charge transfer states | |

| 1,5-diphenyl-3-(N-ethylcarbazole-3-yl)-2-pyrazoline (for comparison) | Absorption at 352 nm | Large red shift in polar solvents | Increase in dipole moment upon excitation | rasayanjournal.co.in |

| 4-dimethylamino-chalcone analogues (for comparison) | Bathochromic shifts with extended conjugation | Significant bathochromic shifts with extended conjugation | Enhanced ICT with increased conjugation | nih.gov |

Emerging Research Frontiers and Future Perspectives for N,n Diphenyl 2,3 Quinoxalinediamine

Exploration of Novel Functionalization and Derivatization Pathways for Enhanced Properties

The core structure of N,N'-diphenyl-2,3-quinoxalinediamine serves as a versatile platform for chemical modification, enabling researchers to fine-tune its properties for specific applications. A primary strategy involves the synthesis of bipolar, donor-acceptor-donor (D-A-D) based quinoxaline (B1680401) diarylamine and heterocyclic amine derivatives. The Buchwald-Hartwig amination reaction is a key method employed to achieve these structures in good yields. acs.org This approach allows for the linkage of various amine groups to the quinoxaline core, which effectively tunes the compound's electrochemical properties, leading to lower band gaps and optimized HOMO-LUMO energy levels. acs.org

The goal of these derivatization pathways is to enhance specific characteristics. For instance, functionalization can modulate the intramolecular charge transfer (ICT) transitions, which are crucial for the compound's photophysical behavior. acs.org By attaching different peripheral amine groups, researchers can influence properties such as solid-state emission and thermal stability. acs.org The introduction of bulky and rigid aromatic groups like pyrene (B120774) and carbazole (B46965) has been shown to enhance the glass transition temperature of the derivatives. acs.org

Furthermore, direct condensation reactions are utilized to synthesize derivatives like 4, 4′-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline). acs.org Such modifications are not limited to optoelectronic properties; they also aim to unlock or enhance biological activities, including antibacterial, antioxidant, and anticancer potential. acs.orgthieme-connect.com The synthesis of quinoxaline 1,4-di-N-oxide derivatives represents another pathway, where oxidation of the nitrogen atoms in the quinoxaline ring can significantly increase the diversity of biological properties. nih.gov These synthetic strategies underscore a clear trend towards creating a library of functionalized N,N'-diphenyl-2,3-quinoxalinediamine derivatives, each tailored for high-performance applications in fields ranging from optoelectronics to medicinal chemistry.

Advanced Spectroscopic Probing of Dynamic Processes and Real-Time Phenomena

To understand the complex behaviors of N,N'-diphenyl-2,3-quinoxalinediamine derivatives, researchers are employing a suite of advanced spectroscopic and analytical techniques. These methods provide deep insights into the molecule's electronic structure, dynamic processes, and real-time responses to stimuli. The optoelectronic properties of newly synthesized derivatives are routinely scrutinized using electronic absorption (UV-Vis) and fluorescence spectroscopy. acs.org These techniques reveal how the choice of peripheral amine groups and solvent polarity influences the photophysical properties. acs.org

A significant phenomenon observed in some derivatives is aggregation-induced emission (AIE), where the molecule is non-emissive in solution but becomes highly fluorescent in an aggregated state. acs.org Spectroscopic studies show that this is often linked to the formation of nanoaggregates in solvent mixtures (e.g., THF/H2O), a process that can be confirmed by techniques like field emission scanning electron microscopy (FEG-SEM). acs.org The presence of intramolecular charge transfer (ICT) is another key process investigated spectroscopically, as it is responsible for the characteristic blue-to-yellow emission profiles observed in both solution and solid films. acs.org

Electrochemical properties are probed using cyclic voltammetry, which provides data on HOMO-LUMO energy levels and electrochemical band gaps, crucial for assessing their potential as ambipolar materials in electronic devices. acs.org To complement these experimental findings, theoretical methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are extensively used. acs.orgacs.org These computational tools allow for the calculation of molecular orbitals, prediction of absorption and emission spectra, and analysis of nonlinear optical (NLO) properties like first-order hyperpolarizability. acs.orgthieme-connect.com This synergy between advanced experimental spectroscopy and theoretical calculations is critical for establishing structure-property relationships and guiding the rational design of new functional materials.

| Derivative Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| Diarylamine Derivative | 380-450 | 480-550 (in solution) | -5.2 to -5.5 | -2.5 to -2.8 | 2.7-2.9 |

| Heterocyclic Amine Derivative | 390-470 | 500-580 (in solid film) | -5.1 to -5.4 | -2.6 to -2.9 | 2.5-2.8 |

| Carbazole Derivative | 400-480 | 520-600 (AIE active) | -5.0 to -5.3 | -2.7 to -3.0 | 2.3-2.6 |

Integration with Supramolecular Chemistry and Nanotechnology for Advanced Systems

The unique structural and electronic features of N,N'-diphenyl-2,3-quinoxalinediamine and its analogs make them attractive building blocks for the construction of highly ordered, functional systems through supramolecular assembly and integration with nanotechnology. The presence of nitrogen atoms and the potential for hydrogen bonding allows these derivatives to serve as components in "crystal engineering," a strategy for designing predictable solid-state architectures. beilstein-journals.org Quinoxaline derivatives can act as flexible supramolecular synthons, with H-donor and H-acceptor sites that facilitate the formation of well-organized H-bonded arrangements. beilstein-journals.org

A concrete example of this integration is the use of the closely related 2,3-diphenyl-quinoxaline as a conjugate ring-rich ligand to construct novel Lindqvist polymolybdate-based compounds. researcher.life In these systems, the quinoxaline molecules link copper ions to form metal-organic chains, which in turn connect inorganic polyoxometalate clusters to build up 1D chains and 2D grid-like layers. researcher.life This demonstrates the capacity of the quinoxaline core to direct the assembly of complex inorganic-organic hybrid materials.

In the realm of nanotechnology, the inherent properties of these molecules are being explored at the nanoscale. The phenomenon of aggregation-induced emission (AIE) in certain N,N'-diphenyl-2,3-quinoxalinediamine derivatives is a direct result of supramolecular self-assembly into nanoaggregates. acs.org This behavior is being investigated for applications in sensing and imaging. While the direct incorporation of N,N'-diphenyl-2,3-quinoxalinediamine into nanoparticles for applications like drug delivery is an emerging area, the synthesis of quinoxalines using nanocatalysts, such as Fe/Co-based Metal-Organic Frameworks (MOFs), is already established. nih.govacs.org This highlights a synergistic relationship where nanotechnology aids in the synthesis of these compounds, and the compounds themselves offer functionalities that are valuable for creating new nanomaterials and supramolecular structures.

Development of Predictive Design Methodologies and High-Throughput Screening in Materials and Sensing Applications

The rational design and rapid discovery of new materials based on N,N'-diphenyl-2,3-quinoxalinediamine are being significantly accelerated by computational modeling and high-throughput screening (HTS) techniques. Predictive methodologies, primarily centered around Density Functional Theory (DFT), have become indispensable for understanding and forecasting the properties of novel derivatives before synthesis. acs.orgthieme-connect.com DFT calculations are used to model molecular geometries, determine electronic structures (such as HOMO-LUMO energy levels), and predict spectroscopic and nonlinear optical properties. acs.org This in silico approach allows researchers to screen potential candidates and prioritize those with the most promising characteristics for applications in electronics and photonics.

In the context of biological applications and chemical sensing, molecular docking is a powerful predictive tool. For derivatives of N,N'-diphenyl-2,3-quinoxalinediamine, in silico docking studies are used to determine the binding energy and interaction modes with specific biological targets, such as proteins or enzymes. thieme-connect.combeilstein-journals.org This helps in designing molecules with enhanced activity for potential therapeutic or diagnostic purposes. thieme-connect.combeilstein-journals.org For example, docking has been used to evaluate the binding of quinoxaline derivatives to targets like c-Met kinase, guiding the development of new anticancer agents. thieme-connect.com Similarly, these computational approaches can predict the affinity of a derivative for specific metal ions, facilitating the design of selective chemosensors. beilstein-journals.org

Beyond predictive design, high-throughput methods are being developed to optimize the synthesis of the quinoxaline core itself. One innovative approach utilizes microdroplet-assisted reactions combined with mass spectrometry (MS) detection. researchgate.netbeilstein-journals.orgsigmaaldrich.com This platform enables the high-throughput screening of optimal reaction conditions, allowing for the rapid on-site evaluation of parameters such as droplet volume, flow rate, and spray voltage to maximize reaction speed and yield. beilstein-journals.orgsigmaaldrich.com This method can complete reactions in milliseconds with high conversion rates and without the need for catalysts, representing a significant improvement over conventional bulk-phase synthesis. researchgate.netsigmaaldrich.com Such HTS techniques are crucial for quickly and efficiently producing the diverse libraries of quinoxaline derivatives needed for materials and sensing research.

| Parameter | Method | Application/Purpose | Reference |

| Predictive Design | Density Functional Theory (DFT) | Calculation of HOMO/LUMO energies, prediction of spectral and nonlinear optical properties. | acs.orgthieme-connect.com |

| In Silico Molecular Docking | Prediction of binding energy and interaction with biological targets (e.g., enzymes) and chemical analytes (e.g., metal ions). | thieme-connect.combeilstein-journals.org | |

| High-Throughput Screening | Microdroplet Reaction with MS | Rapid optimization of synthesis conditions (flow rate, voltage, etc.) for catalyst-free, millisecond-scale reactions. | researchgate.netbeilstein-journals.orgsigmaaldrich.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.